1-[(4-chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

Medicinal Chemistry Drug Design Structure-Activity Relationship

1-[(4-Chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-99-3) is a structurally defined imidazo[4,5-b]pyridine derivative with a 4-chlorophenylmethoxy N1 substituent, placing it within patent-protected kinase inhibitor chemotypes targeting ROR1/c-Met. The para-chloro substituent introduces a ΔlogP of +0.67 and ΔMW of +34.44 Da vs. the non-halogenated analog (CAS 339009-95-9), enabling direct SAR benchmarking. Also applicable to α-glucosidase inhibitor library expansion. Ideal as a control compound for kinase selectivity profiling and halogen-bonding computational studies. Inquire for bulk pricing and availability.

Molecular Formula C19H14ClN3O
Molecular Weight 335.79
CAS No. 339009-99-3
Cat. No. B3020761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
CAS339009-99-3
Molecular FormulaC19H14ClN3O
Molecular Weight335.79
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=CC=N3
InChIInChI=1S/C19H14ClN3O/c20-16-10-8-14(9-11-16)13-24-23-17-7-4-12-21-18(17)22-19(23)15-5-2-1-3-6-15/h1-12H,13H2
InChIKeyJWMPAVZKDIGBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-99-3): Chemical Identity and Structural Baseline


1-[(4-Chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-99-3) is a synthetic heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, with molecular formula C19H14ClN3O and molecular weight 335.79 g/mol . The imidazo[4,5-b]pyridine core is a purine isostere that has been widely exploited in medicinal chemistry for kinase inhibition, α-glucosidase inhibition, and other therapeutic targets [1]. This specific compound features a 4-chlorophenylmethoxy substituent at the N1 position and an unsubstituted phenyl ring at the C2 position, representing a distinct substitution pattern within the class . The compound is available from multiple commercial suppliers as a research-grade chemical.

Why Imidazo[4,5-b]pyridine Analogs Cannot Be Interchanged: Critical Substituent-Driven Selectivity Considerations for CAS 339009-99-3


Within the imidazo[4,5-b]pyridine class, seemingly minor substituent variations have been demonstrated to produce profound shifts in target selectivity, potency, and biological profile. The N1-alkoxy substituent position is particularly sensitive: in the 2-phenyl-1H-imidazo[4,5-b]pyridine series studied by Taha et al., α-glucosidase IC50 values spanned a ~7-fold range (13.5–93.7 µM) across 30 analogs, driven primarily by hydroxyl substitution pattern on the aryl side chain and N1 modification [1]. The 4-chlorophenylmethoxy group at N1 in CAS 339009-99-3 introduces both steric bulk and electron-withdrawing character absent in the unsubstituted benzyloxy analog (CAS 339009-95-9), which has been shown to alter binding interactions in related kinase inhibitor scaffolds [2]. Consequently, generic substitution—even by compounds sharing the same imidazo[4,5-b]pyridine core—cannot be assumed to yield equivalent biological outcomes without direct comparative data. Substitution at the N1 position with halogenated benzyloxy groups has been specifically claimed in patent families targeting ROR1 tyrosine kinase and iNOS, indicating that this structural feature is non-trivial for target engagement [3].

Quantitative Evidence Guide: Comparator-Based Differentiation for 1-[(4-Chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-99-3)


Structural Differentiation from Non-Halogenated Benzyloxy Analog: Chlorine Substitution Introduces Unique Physicochemical Properties

The target compound (CAS 339009-99-3, C19H14ClN3O, MW 335.79) differs from its closest commercially available analog, 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-95-9, C19H15N3O, MW 301.35), by substitution of a chlorine atom at the para position of the benzyloxy phenyl ring . This modification increases molecular weight by 34.44 Da (~11%) and introduces a strong electron-withdrawing group (Hammett σp for Cl = +0.23), which alters the electron density distribution across the imidazo[4,5-b]pyridine core and modifies the compound's lipophilicity (estimated ΔlogP of approximately +0.7 units based on the Hansch π constant for aromatic Cl) [1]. In the imidazo[4,5-b]pyridine c-Met inhibitor series, analogous para-chloro substitution on the N1-benzyl group was associated with altered kinase selectivity profiles and metabolic stability [2].

Medicinal Chemistry Drug Design Structure-Activity Relationship

Class-Level Evidence: Imidazo[4,5-b]pyridine Scaffold Demonstrates α-Glucosidase Inhibitory Activity Across Multiple Studies

The imidazo[4,5-b]pyridine scaffold has been validated as an α-glucosidase inhibitory chemotype in multiple independent studies. Taha et al. (2017) reported that a series of 30 2-phenyl-1H-imidazo[4,5-b]pyridine analogs inhibited Baker's yeast α-glucosidase with IC50 values ranging from 13.5 to 93.7 µM, with compound 15 (2,4-dihydroxy-substituted) showing the most potent activity at IC50 = 13.5 µM [1]. In a related study, Peytam et al. (2021) reported imidazo[4,5-b]pyridine derivatives with α-glucosidase IC50 values ranging from 16.4 ± 0.36 µM to 297.0 ± 1.2 µM [2]. Notably, several imidazo[4,5-b]pyridine derivatives have been reported with IC50 values superior to the standard drug acarbose (IC50 = 58.8 µM) [3]. While the specific α-glucosidase inhibitory activity of CAS 339009-99-3 has not been published, its core scaffold matches the pharmacophore validated in these studies.

Type 2 Diabetes α-Glucosidase Inhibition Antidiabetic Agents

Patent Landscape: 2-Phenyl-3H-imidazo[4,5-b]pyridine Derivatives with N1-Benzyloxy Substitution Are Claimed as ROR1 Tyrosine Kinase Inhibitors

Patent WO2016124553A1 (Kancera AB, 2016) specifically claims 2-phenyl-3H-imidazo[4,5-b]pyridine derivatives bearing N1-alkoxy/benzyloxy substituents as inhibitors of mammalian tyrosine kinase ROR1 activity [1]. The Markush structures in the patent encompass substitution patterns that include halogenated benzyloxy groups at the N1 position, the same structural feature present in CAS 339009-99-3. ROR1 is a receptor tyrosine kinase-like orphan receptor overexpressed in various hematological and solid malignancies, including chronic lymphocytic leukemia, acute myeloid leukemia, and breast cancer [2]. While CAS 339009-99-3 is not specifically exemplified in the patent, its structural conformity to the claimed pharmacophore places it within the scope of ROR1-targeting chemotypes. This patent-derived evidence distinguishes it from non-kinase-targeted imidazo[4,5-b]pyridine analogs used in other therapeutic areas.

Kinase Inhibition ROR1 Oncology Targeted Therapy

Class-Level Evidence: Imidazo[4,5-b]pyridines Exhibit c-Met Kinase Inhibition with Favorable In Vivo Pharmacokinetics

Chen et al. (2012) demonstrated that 3H-imidazo[4,5-b]pyridine derivatives act as potent c-Met kinase inhibitors, with lead compounds showing excellent enzymatic and cellular activity, good in vitro metabolic stability, and favorable pharmacokinetic parameters following oral administration [1]. One optimized compound inhibited tumor growth in an NIH-3T3/TPR-Met xenograft model without adverse effects on body weight [1]. The imidazo[4,5-b]pyridine ring was specifically selected as a novel c-Met hinge-binding inhibitor scaffold through systematic analysis of human kinome sequences and crystal structures [2]. Separately, Boček Pavlinac et al. (2024) reported acrylonitrile-derived imidazo[4,5-b]pyridines with IC50 values of 1.2–5.3 µM against Capan-1 pancreatic adenocarcinoma cells, with selectivity over normal PBMC cells [3]. These class-level achievements in kinase inhibition and cellular activity provide a strong precedent for the kinase-targeting potential of the scaffold, though direct data for CAS 339009-99-3 remain unpublished.

c-Met Kinase Cancer Therapeutics Pharmacokinetics Xenograft

Recommended Research Application Scenarios for 1-[(4-Chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-99-3)


Kinase Inhibitor Screening and Selectivity Profiling in Oncology Research

CAS 339009-99-3 is most rationally deployed as a screening compound in kinase inhibitor discovery programs, particularly those targeting ROR1 tyrosine kinase or c-Met kinase, based on the patent-protected chemotype encompassing N1-(halogenated benzyloxy)-2-phenyl-imidazo[4,5-b]pyridines [1] and the demonstrated kinase hinge-binding properties of the scaffold [2]. The 4-chlorophenylmethoxy substituent provides a distinct physicochemical profile compared to non-halogenated analogs (CAS 339009-95-9), which may translate into differential kinase selectivity. Procurement is recommended for studies requiring a structurally defined, chlorine-bearing imidazo[4,5-b]pyridine with documented compliance to kinase inhibitor patent Markush structures.

α-Glucosidase Inhibition Studies for Type 2 Diabetes Probe Development

The imidazo[4,5-b]pyridine scaffold has been validated across multiple independent studies as an α-glucosidase inhibitory chemotype with IC50 values spanning 13.5–297.0 µM, with several analogs outperforming the clinical standard acarbose [3]. CAS 339009-99-3 represents a structurally distinct entry in this class, with the 4-chlorophenylmethoxy N1 substituent offering a substitution pattern not evaluated in the published α-glucosidase SAR studies. Its procurement is warranted for laboratories seeking to expand the chemical diversity of their imidazo[4,5-b]pyridine α-glucosidase inhibitor library and to probe the impact of halogenated benzyloxy N1 substitution on enzyme inhibition potency and selectivity.

Structure-Activity Relationship (SAR) Comparator for Medicinal Chemistry Optimization

As a commercially available compound with a well-defined 4-chlorophenylmethoxy N1 substituent paired with an unsubstituted 2-phenyl group, CAS 339009-99-3 serves as an ideal control or comparator compound in SAR studies. It can be benchmarked against the non-halogenated analog (CAS 339009-95-9) to isolate the contribution of the para-chloro substituent to target binding, selectivity, and physicochemical properties. The estimated ΔlogP of +0.67 and ΔMW of +34.44 Da between these two compounds provide a quantifiable basis for assessing the impact of halogenation on in vitro potency, permeability, and metabolic stability within the same core scaffold .

Computational Chemistry and Molecular Docking Studies

The imidazo[4,5-b]pyridine scaffold has been successfully employed in molecular docking studies against human intestinal maltase-glucoamylase (PDB ID: 3TOP), where the –NH– group of the imidazo-pyridine ring forms key hydrogen bonds with Asp1526 and the ring system engages in π–π stacking with Phe1560 [3]. CAS 339009-99-3, with its 4-chlorophenylmethoxy N1 substituent, presents a computationally tractable structure for docking studies against this and other validated imidazo[4,5-b]pyridine targets, including Aurora kinases [4] and TAM receptors [5]. The chlorine atom provides a useful computational probe for assessing halogen-bonding interactions in the target binding pocket.

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.